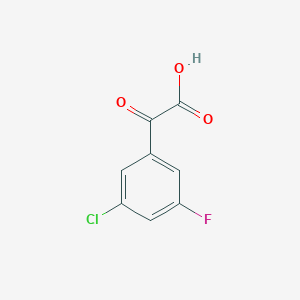

(3-Chloro-5-fluorophenyl)glyoxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Chloro-5-fluorophenyl)glyoxylic acid, also known as 3CFG, is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of experiments and has been found to have a number of biochemical and physiological effects. In

科学的研究の応用

Fluorophore Formation in Histochemical Glyoxylic Acid Method

Glyoxylic acid is a powerful reagent for fluorescence histochemical visualization of biogenic monoamines. The reaction mechanism involving glyoxylic acid has been studied, showing a Pictet-Spengler type cyclization leading to the formation of fluorescent compounds. This reaction's efficiency is notably higher than that of the formaldehyde vapor reaction, attributed to the catalyzing properties of the carboxylic group in glyoxylic acid molecules (Björklund, Lindvall, & Svensson, 2004).

Glyoxylic Acid in Fluorescence Histochemical Demonstration

The application of glyoxylic acid for localizing peripheral stores of noradrenaline and 5-hydroxytryptamine demonstrates the compound's utility in fluorescence histochemistry. Glyoxylic acid offers a finer localization with higher fluorescence yield compared to traditional methods, proving its efficacy and simplicity (Furness & Costa, 2004).

Catalytic Applications in Organic Synthesis

In organic synthesis, glyoxylic acid has been identified as a highly efficient catalyst for the synthesis of 1,2-disubstituted benzimidazoles in aqueous media. Its water-solubility and the ability to yield high product rates under mild conditions highlight its potential in facilitating various chemical reactions (Pawar, Dekhane, Shingare, & Thore, 2008).

Environmental Analysis and Monitoring

Glyoxylic acid plays a role in environmental science, particularly in methods developed for detecting and quantifying herbicides and their degradation products in aquatic environments. A method utilizing glyoxylic acid for the derivatization of glyphosate and its degradation product in seawater matrices exemplifies its application in environmental monitoring (Wang, Liu, Yuan, & Ma, 2016).

Analytical Chemistry Applications

Glyoxylic acid's utility extends to analytical chemistry, where it has been used to develop novel purification tag/fluorophore dual labeling approaches for the efficient and selective determination of biomarkers in complex biological samples. This method demonstrates glyoxylic acid's versatility in enhancing analytical methodologies (El-Maghrabey, Mine, Kishikawa, Ohyama, & Kuroda, 2018).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Related compounds, such as glyoxylic acid, have been found to play a role in several metabolic pathways, including glycine and serine metabolism .

Result of Action

The wide range of biological activities exhibited by related compounds suggests that (3-chloro-5-fluorophenyl)glyoxylic acid may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVBKOTIFBORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-fluorophenyl)glyoxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2688630.png)

![Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2688633.png)

![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)

![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)

![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)